REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]#[N:11])[C:4]=2[CH:3]=[CH:2]1.[NH2:12][OH:13]>CO>[OH:13][N:12]=[C:10]([C:5]1[C:4]2[CH:3]=[CH:2][NH:1][C:9]=2[CH:8]=[CH:7][CH:6]=1)[NH2:11]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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N1C=CC=2C(=CC=CC12)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
NO
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a 50 ml reaction vessel
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Type
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TEMPERATURE
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Details
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by refluxing for 15 hours (completion of the reaction
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Duration
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15 h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
azeotroped with toluene three times
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Type
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WASH
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Details
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The obtained solid was washed with IPE
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Name
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|
Type
|
product
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Smiles
|
ON=C(N)C=1C=2C=CNC2C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |